![molecular formula C15H16ClNO3S2 B4892782 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide, also known as CMPS, is a sulfonamide compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of these enzymes, 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide can disrupt cell signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of protein kinase activity, induction of apoptosis in cancer cells, and potential anti-cancer activity. Additionally, 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been found to have low toxicity in vitro and in vivo, making it a promising therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various protein kinases, making it a useful tool for studying cell signaling pathways. Additionally, its potential anti-cancer activity makes it a promising candidate for the development of new cancer therapies. However, one limitation of using 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
For the use of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in scientific research include further studies on its mechanism of action, as well as its potential as a therapeutic agent for the treatment of cancer. Additionally, research can be conducted to improve the solubility of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in aqueous solutions, making it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-mercaptophenethylamine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been widely used in scientific research for various purposes, including as a reagent in organic synthesis reactions, as a protein kinase inhibitor, and as a potential anti-cancer agent. It has been found to inhibit the activity of various protein kinases, including c-Src, Abl, and EGFR. Additionally, 3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(2-phenylsulfanylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-20-15-8-7-13(11-14(15)16)22(18,19)17-9-10-21-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVJXZJDKNZMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)

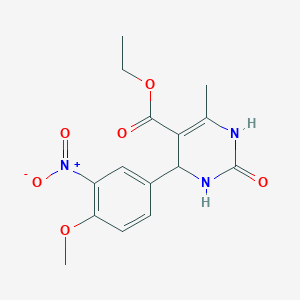
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)
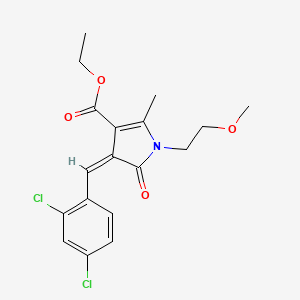
![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)
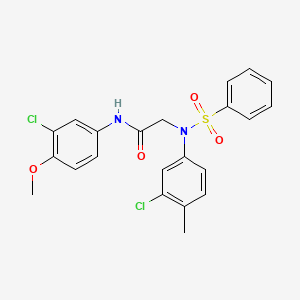

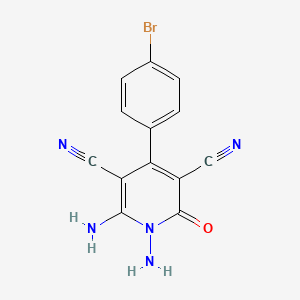
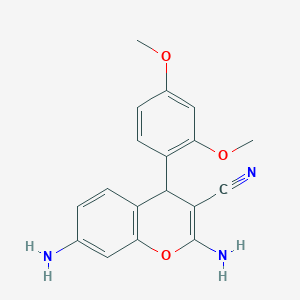
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![3-phenyl-N-(1-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B4892792.png)